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Compound of Interest

Compound Name:
Acetyl-(Cys4,D-Phe7,Cys10)-a-

MSH (4-13)

Cat. No.: B15550396 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

the synthetic melanocortin receptor agonist, Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13).

Frequently Asked Questions (FAQs)
Q1: We are observing unexpected results in our immunoassay when using Ac-(Cys4,D-

Phe7,Cys10)-α-MSH (4-13). Could this be due to off-target interactions?

A1: While direct off-target receptor binding is a possibility, a more common issue in

immunoassays is antibody cross-reactivity. If you are using an ELISA kit designed for

endogenous α-MSH, it is important to be aware that some antibodies may cross-react with Ac-

(Cys4,D-Phe7,Cys10)-α-MSH (4-13). For example, certain commercial α-MSH ELISA kits have

documented a 16.3% cross-reactivity with this analog.[1][2][3][4] This could lead to an

overestimation of endogenous α-MSH levels if the synthetic peptide is present in the sample.

Troubleshooting Steps:

Verify Antibody Specificity: Contact the manufacturer of your immunoassay to obtain specific

data on cross-reactivity with this peptide analog.

Use a Specific Standard Curve: If possible, generate a standard curve using Ac-(Cys4,D-

Phe7,Cys10)-α-MSH (4-13) to accurately quantify its concentration.
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Sample Purification: If measuring endogenous α-MSH in the presence of the analog,

consider sample purification methods like HPLC to separate the two peptides before

quantification.

Q2: What is the known on-target potency of Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13)? How can

I be sure my observed effects are not due to off-target activity?

A2: Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) is a highly potent agonist at its target melanocortin

receptors. To differentiate between on-target and potential off-target effects, it is crucial to

consider the concentration at which you are observing activity. On-target effects should occur

at concentrations consistent with its known high potency.

Parameter Value Assay System

Binding Affinity (Kd) 6.66 ± 2.02 x 10⁻⁹ M
Competitive binding assay

(B16 melanoma cells)

Functional Potency (EC₅₀) 5.80 ± 3.09 x 10⁻¹¹ M
Tyrosinase stimulation assay

(B16 melanoma cells)

Data from Suli-Vargha, E. A. (1995). Thesis, University of Bath.[5]

If you are observing biological effects at concentrations significantly higher than these values,

the possibility of off-target interactions should be investigated.

Q3: Has Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) been screened for activity at other non-

melanocortin receptors?

A3: Based on available literature, comprehensive off-target screening data for Ac-(Cys4,D-

Phe7,Cys10)-α-MSH (4-13) against a broad panel of receptors is not readily available.

However, data from α-MSH immunoassay kits indicate a lack of immunological cross-reactivity

with several other peptide hormones, suggesting structural distinctness.
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Peptide Hormone Immunological Cross-Reactivity (%)

Neuropeptide Y (Human, Rat) 0

CART (55-102) (Human) 0

AGRP (83-132)-NH2 (Human) 0

ACTH (Human) 0

Leptin (Human) 0

Data compiled from various α-MSH ELISA kit datasheets.[1][2][3]

While this does not rule out pharmacological activity at the receptors for these peptides, it

makes it less likely.

Q4: Could Ac-(Cys4,D-Phe7,Cys10)-α-MSH (4-13) have different affinities for the various

melanocortin receptor subtypes (MC1R, MC3R, MC4R, MC5R)?

A4: Yes, this is a distinct possibility. While this specific analog is known to be a potent

melanotropin, detailed studies on its selectivity profile across all melanocortin receptor (MCR)

subtypes are not extensively published. Structure-activity relationship studies on other cyclic

MSH analogs have shown that modifications to the peptide backbone and side chains can

significantly alter selectivity for MCR subtypes.[1][2][3] For instance, substitutions at the D-

Phe7 position in other cyclic MSH peptides have been shown to modulate selectivity between

MC3R, MC4R, and MC5R.[2][3] Therefore, it is plausible that Ac-(Cys4,D-Phe7,Cys10)-α-MSH

(4-13) also exhibits a unique selectivity profile.
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Caption: Troubleshooting logic for unexpected experimental outcomes.

Experimental Protocols
Competitive Binding Assay (for Melanocortin Receptors)

This protocol is a generalized procedure based on the methodology described for determining

the binding affinity of melanocortin analogs.
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Cell Culture: Culture B16 murine melanoma cells (or other cells expressing the melanocortin

receptor of interest) in appropriate media until confluent.

Membrane Preparation: Harvest cells, homogenize in a cold buffer (e.g., Tris-HCl with

protease inhibitors), and centrifuge to pellet the cell membranes. Resuspend the membrane

pellet in a binding buffer.

Radioligand: Use a radiolabeled melanocortin receptor ligand, such as [¹²⁵I]-NDP-MSH.

Competition Assay: In a multi-well plate, add a constant amount of cell membranes and a

fixed concentration of the radioligand to each well.

Test Compound: Add increasing concentrations of the unlabeled competitor, Ac-(Cys4,D-

Phe7,Cys10)-α-MSH (4-13), to the wells. For non-specific binding, use a high concentration

of unlabeled α-MSH.

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a set time (e.g.,

60 minutes).

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate

bound from free radioligand. Wash the filters with cold binding buffer.

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis: Plot the percentage of specific binding against the log concentration of the

competitor. Calculate the IC₅₀ and then the dissociation constant (Kd) using the Cheng-

Prusoff equation.
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Caption: On-target signaling pathway and corresponding assay types.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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